molecular formula C10H8F6O2 B12836309 1,1,1,3,3,3-Hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol

1,1,1,3,3,3-Hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol

Cat. No.: B12836309
M. Wt: 274.16 g/mol
InChI Key: KVGBWHWVZSBSHZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name 1,1,1,3,3,3-hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol derives from its propane backbone, fluorine substituents, and aromatic substitution pattern. Breaking down the name:

  • Propan-2-ol : A three-carbon chain with a hydroxyl group (-OH) on the central carbon (C2).
  • 1,1,1,3,3,3-Hexafluoro : Six fluorine atoms occupy terminal positions on carbons 1 and 3 of the propane chain, forming two trifluoromethyl (-CF₃) groups.
  • [4-(hydroxymethyl)phenyl] : A benzene ring substituted at the para position with a hydroxymethyl group (-CH₂OH).

The structural formula (Figure 1) illustrates the central propan-2-ol carbon bonded to:

  • Two -CF₃ groups (at C1 and C3),
  • A hydroxyl group (-OH) at C2,
  • A para-substituted phenyl ring bearing a hydroxymethyl moiety.
HO  
|  
CF₃-C(CF₃)-O-C6H4-CH2OH  

Figure 1: Structural representation of this compound.

This nomenclature aligns with IUPAC Rule C-14.4 for fluorinated alcohols and Rule A-6.3 for substituted benzene derivatives. The numbering prioritizes the propane backbone, with fluorine atoms and aromatic substituents treated as prefixes.

CAS Registry Number and Molecular Formula Validation

The CAS Registry Number for this compound is not explicitly listed in the provided sources. However, analogous compounds offer insights:

  • 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-4-phenylphenol (CAS 134138834) shares the hexafluoroisopropyl-phenol backbone but lacks the hydroxymethyl substituent.
  • 1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol (CAS 718-64-9) features a phenyl group instead of the hydroxymethylphenyl moiety.

The molecular formula is inferred as C₁₀H₉F₆O₂ , calculated as follows:

  • Propane backbone (C₃) : Accounts for three carbons.
  • Two -CF₃ groups : Contribute 2 × (C + 3F) = 2C + 6F.
  • 4-(Hydroxymethyl)phenyl group : C₆H₄(CH₂OH) = 7C + 7H + 1O.
  • Hydroxyl group (-OH) : 1O.

Summing components:

  • Carbons : 3 (propane) + 2 (CF₃) + 7 (phenyl) = 12C
  • Hydrogens : 9H (from phenyl and hydroxyl groups)
  • Fluorines : 6F
  • Oxygens : 2O

Discrepancies with similar compounds (e.g., C₉H₆F₆O₂ in PubChem CID 11265423) arise from the hydroxymethyl substitution, which adds one carbon and two oxygens. Experimental validation via mass spectrometry or elemental analysis is recommended to confirm the formula.

Properties

Molecular Formula

C10H8F6O2

Molecular Weight

274.16 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H8F6O2/c11-9(12,13)8(18,10(14,15)16)7-3-1-6(5-17)2-4-7/h1-4,17-18H,5H2

InChI Key

KVGBWHWVZSBSHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Steps:

  • A precursor compound containing a phenyl ring and a hydroxymethyl group is dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol.
  • The reaction is carried out under controlled temperatures to prevent degradation.
  • Post-reaction workup involves filtration and purification to isolate the desired product.

Advantages :

  • Enhanced yields due to solvent stabilization effects.
  • Compatibility with polar reagents.

Catalytic Hydrogenation Method

Catalytic hydrogenation is another approach used in synthesizing related fluorinated compounds. While specific details for this compound are scarce in this context, general steps are as follows:

Reaction Conditions:

  • Catalyst : Lindlar's catalyst (Pd-CaCO₃).
  • Solvent : Methanol.
  • Reagents : Hydrogen gas and triphenylphosphine (PPh₃).

Steps:

  • A three-necked flask equipped with a stirrer is charged with the catalyst and triphenylphosphine.
  • The precursor compound is dissolved in methanol and added to the flask.
  • Hydrogen gas is introduced at room temperature while stirring.
  • After completion of the reaction, the catalyst is removed by filtration.
  • The filtrate is concentrated via evaporation and purified through vacuum distillation.

Yield : High yield (e.g., 86% for similar compounds).

Fluorination Reactions

Fluorination reactions involving potassium fluoride (KF) and other reagents can be employed to introduce hexafluoro groups into the target molecule.

Reaction Conditions:

  • Reagents : Potassium fluoride (KF), hydrochloric acid (HCl), water.
  • Catalyst : Phase-transfer catalyst such as Aliquat HTA-I.
  • Temperature : ~100°C.

Steps:

  • A mixture of precursor compounds with hydroxymethyl groups is combined with KF and HCl in the presence of a phase-transfer catalyst.
  • The reaction mixture is heated at 100°C for several hours.
  • The product is recovered via azeotropic distillation using a Dean-Stark apparatus.

Yield : Up to 93% for related compounds.

Hydroxylation of fluorinated aromatic precursors can also be used to prepare this compound. This method involves direct introduction or modification of hydroxymethyl groups on an aromatic ring already containing hexafluoro substituents.

Summary Table: Key Synthesis Methods

Method Key Reagents/Catalysts Solvent Yield Notes
Fluorinated Solvent Method - Hexafluoroisopropanol High Stabilizes intermediates.
Catalytic Hydrogenation Lindlar's catalyst; PPh₃ Methanol ~86% Requires hydrogen gas.
Fluorination Reaction KF; HCl; Aliquat HTA-I Water ~93% Phase-transfer catalysis.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol exerts its effects involves its high ionizing power and ability to stabilize transition states in chemical reactions. The molecular targets and pathways involved include interactions with various enzymes and catalysts, enhancing the efficiency of chemical transformations.

Comparison with Similar Compounds

Key Observations :

  • Acidity : The target compound’s pKa (~8.5) is lower than HFIB (9.55) but higher than HFPP (8.8), reflecting the hydroxymethyl group’s electron-donating effect, which slightly reduces acidity compared to purely fluorinated analogs .
  • Lipophilicity : Its Log P (~3.8) is lower than BPAF (4.5), as the hydroxymethyl group increases polarity, but higher than HFIB (2.1) due to the aromatic ring’s hydrophobicity .

Biological Activity

1,1,1,3,3,3-Hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol (HFIP) is a fluorinated alcohol that has gained attention in various fields of organic chemistry and materials science. Its unique properties, such as high polarity and ability to act as a solvent and catalyst, make it valuable in synthetic applications. This article explores the biological activity of HFIP, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

HFIP is characterized by its hexafluoroisopropanol structure, which contributes to its distinctive physical and chemical properties. The compound's molecular formula is C13H12F6OC_13H_{12}F_6O, and its structure can be represented as follows:

Structure CF3 C OH C2H4OH C6H4 CH2 OH\text{Structure }\text{CF}_3\text{ C OH C}_2\text{H}_4\text{OH C}_6\text{H}_4\text{ CH}_2\text{ OH}

Table 1: Key Properties of HFIP

PropertyValue
Molecular Weight292.23 g/mol
Boiling Point58 °C
Density1.55 g/cm³
SolubilitySoluble in water and organic solvents

HFIP exhibits several biological activities that have been investigated in various studies. Notably, it has been shown to influence enzymatic reactions and cellular processes. Some key mechanisms include:

  • Enzyme Inhibition : HFIP has been identified as an inhibitor of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in metabolic regulation .
  • Catalytic Properties : It serves as an effective solvent and catalyst in organic reactions, promoting various transformations under mild conditions .

Therapeutic Applications

Research indicates potential therapeutic applications for HFIP in several areas:

  • Cancer Therapy : Studies have explored the use of HFIP derivatives as anticancer agents by targeting metabolic pathways involved in tumor growth .
  • Metabolic Disorders : As an inhibitor of PDHK, HFIP may have implications for treating conditions related to glucose metabolism, such as diabetes .

Case Studies

  • Synthesis of Difluoromethyl Carbinols : A study published in Molecules demonstrated the use of HFIP in the metal-free synthesis of C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines. The reaction showcased high yields and efficiency, highlighting HFIP's role as a promoter in organic synthesis .
  • Inhibition Studies : Research on HFIP derivatives indicated their effectiveness in inhibiting PDHK activity, suggesting a pathway for developing new metabolic modulators for cancer treatment .

Table 2: Summary of Biological Activities

ActivityDescriptionReference
Enzyme InhibitionInhibits PDHK activity
Organic Synthesis CatalystPromotes metal-free synthesis reactions
Potential Anticancer ActivityTargets metabolic pathways in cancer cells

Q & A

Basic: What are the standard synthetic routes for 1,1,1,3,3,3-hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol, and what challenges arise during its purification?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, describes a route where 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol reacts with sulfonamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form advanced intermediates. Key challenges include:

  • Byproduct formation : Fluorinated alcohols often generate trifluoroacetate byproducts, requiring careful neutralization and extraction .
  • Purification : Due to its high polarity, column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (using fluorinated solvents like HFIP) is essential .

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